N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridazine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group and an amino phenyl group attached to a cyclopentanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate pyridazine derivative under controlled conditions. The resulting intermediate is then reacted with an amine derivative to introduce the amino phenyl group. Finally, the cyclopentanecarboxamide moiety is added through a subsequent reaction step.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its biological activity has been explored in various assays, showing potential as a therapeutic agent.
Medicine: Preliminary studies suggest its use in drug development, particularly in targeting specific diseases.
Industry: Its unique chemical properties make it suitable for use in material science and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)cyclopentanecarboxamide stands out due to its unique structural features and potential applications. Similar compounds include other pyrazole derivatives and pyridazine-based molecules, but this compound's specific combination of functional groups provides distinct advantages in terms of reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-13-15(2)27(26-14)20-12-11-19(24-25-20)22-17-7-9-18(10-8-17)23-21(28)16-5-3-4-6-16/h7-13,16H,3-6H2,1-2H3,(H,22,24)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUGAIARINHNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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